Phenanthrene

Environmental Fate Bioavailability Analytical Chemistry

Phenanthrene (CAS 85-01-8) features a kinked angular topology yielding 1.29 mg/L water solubility—far exceeding anthracene—and distinct fluorescence at 350/365 nm for unambiguous PAH quantification. Its 4–8 kcal/mol thermodynamic stability advantage and rapid 97.8% biodegradation in 15 days make it essential for computational chemistry, environmental monitoring, and synthetic feedstock applications. Source analytically validated ≥97% GC purity for EPA/ISO-compliant protocols.

Molecular Formula C14H10
Molecular Weight 178.23 g/mol
CAS No. 85-01-8
Cat. No. B1679779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthrene
CAS85-01-8
SynonymsPhenanthrene;  NSC 26256;  NSC-26256;  NSC26256
Molecular FormulaC14H10
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC=CC=C32
InChIInChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H
InChIKeyYNPNZTXNASCQKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 79 °F (NTP, 1992)
In water, 1.10 mg/L at 25 deg (average of 14 measured values)
In water, 1.15 mg/L at 25 °C
In water, 1.6 mg/L at 15 °C;  0.42 mg/L at 8.5 °C;  0.82 mg/L at 21 °C;  1.3 mg/L at 30 °C;  In seawater: 0.6 mg/L at 22 °C
Soluble in organic solvents, especially in aromatic hydrocarbons. One gram dissolves in 60 mL cold, 10 mL boiling 95% alcohol, 25 mL absolute alcohol, 2.4 mL toluene or carbon tetrachloride, 2 mL benzene, 1 mL carbon disulfide, 3.3 mL anhydr ether. Soluble in glacial acetic acid.
Soluble in ethanol, diethyl ether, acetone, benzene, and carbon disulfide.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenanthrene CAS 85-01-8: Baseline Properties and Isomeric Context for Scientific Selection


Phenanthrene (CAS 85-01-8) is a tricyclic polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings in a 'kinked' angular topology, isomeric with the linear anthracene. This fundamental structural distinction yields systematic differences in aqueous solubility, thermodynamic stability, photophysical behavior, and environmental fate that directly influence scientific and industrial selection criteria [1][2]. Phenanthrene is commercially available in multiple purity grades (e.g., ≥97.5% GC) and specialized forms (e.g., zone-refined) for applications ranging from analytical standards and dye synthesis to battery materials development and environmental toxicology .

Why Phenanthrene Cannot Be Substituted by Anthracene or Other 3-Ring PAHs in Critical Applications


Despite sharing identical molecular weight (178.2 g/mol) and π-electron count (14) with anthracene, the angular (kinked) versus linear topology of phenanthrene dictates materially different physicochemical and biological interactions [1]. These differences manifest in divergent water solubility (1.29 mg/L for phenanthrene vs 0.073 mg/L for anthracene), reactivity profiles, fluorescence signatures, and degradation kinetics—each of which constitutes a critical failure point in protocols designed around phenanthrene as a standard, substrate, or functional core [2][3]. Generic substitution within the 3-ring PAH class without accounting for these quantifiable discrepancies risks experimental invalidation, failed synthetic outcomes, or invalid environmental monitoring data [4].

Quantitative Differentiation of Phenanthrene CAS 85-01-8: Head-to-Head Comparisons with Closest Analogs


Aqueous Solubility: Phenanthrene Exhibits 18-Fold Higher Water Solubility Than Anthracene

Phenanthrene (PHE) demonstrates substantially higher aqueous solubility compared to its linear isomer anthracene (ANT). Direct experimental measurements yield water solubility (Cs) values of 1.29 mg/L for phenanthrene versus 0.073 mg/L for anthracene at 25°C [1]. This nearly 18-fold difference directly governs bioavailability in environmental matrices and extraction efficiency in analytical protocols [2].

Environmental Fate Bioavailability Analytical Chemistry

Thermodynamic Stability: Phenanthrene is 4–8 kcal/mol More Stable Than Anthracene

The kinked phenacene topology of phenanthrene confers greater thermodynamic stability than the linear acene arrangement of anthracene. Computational studies at the B3LYP/6-311++G(3df) level estimate phenanthrene to be 4–8 kcal/mol more stable than anthracene [1][2]. This enhanced aromatic stabilization, attributed to more effective π-bonding interactions in the kinked geometry, influences both ambient handling stability and high-temperature process compatibility [1].

Computational Chemistry Organic Synthesis Materials Stability

Fluorescence Emission: Phenanthrene and Anthracene Exhibit Distinct and Quantifiable Spectral Signatures

Under identical excitation at 250 nm in aqueous solution, phenanthrene and anthracene generate completely different fluorescence emission profiles. Phenanthrene produces two distinct emissions below 380 nm at 350 nm and 365 nm, whereas anthracene emits at 380 nm, 400 nm, and 425 nm [1]. In homogeneous mixtures, anthracene fluorescence intensity increases by 12–20% due to energy transfer from phenanthrene, while phenanthrene emission correspondingly decreases by 9–14% [1]. This spectral orthogonality enables unambiguous isomer identification in complex environmental samples.

Analytical Chemistry Environmental Monitoring Spectroscopy

Biodegradation Kinetics: Phenanthrene Degrades Significantly Faster Than Anthracene in Fungal Systems

In single-substrate degradation assays using the white-rot fungus Irpex lacteus F17, phenanthrene achieves a 97.8% degradation rate over 15 days, compared to 89.3% for anthracene under identical conditions [1]. In coexisting systems (initial concentration 5 mg/L each), 93% of phenanthrene is degraded versus 85% of anthracene [2]. The pseudo-first-order degradation kinetics consistently favor phenanthrene, with this preferential degradation attributed to its metabolic accessibility via catechol or phthalic acid pathways [2].

Bioremediation Environmental Microbiology Fungal Metabolism

Comparative Aquatic Toxicity: Phenanthrene is 2.75x More Toxic to Rainbow Trout Than Naphthalene

Embryo-larval toxicity testing in rainbow trout (Salmo gairdneri) reveals a clear structure-toxicity relationship: phenanthrene (three rings) exhibits a 96-hour LC50 of 0.04 mg/L, which is 2.75 times more toxic than the two-ring analog naphthalene (LC50 = 0.11 mg/L) [1]. This increased toxicity correlates directly with octanol-water partition coefficient (log Kow 4.57 for phenanthrene vs. lower values for smaller PAHs) and supports the broader class-level inference that toxicity within PAHs scales positively with ring number [1].

Aquatic Toxicology Environmental Risk Assessment Regulatory Science

OLED Scaffold Performance: Carbo[5]helicene Outperforms Planar Phenanthrene as Emissive Material Core

When employed as the core scaffold for anthracene-functionalized blue-emissive materials in non-doped OLED devices, the planar phenanthrene framework yields inferior performance compared to a twisted carbo[5]helicene analog [1]. The helicene-based device (CHDANT) achieves a maximum brightness of 9820 cd/m², power efficiency of 3.48 lm/W, and luminous efficiency of 4.22 cd/A—values that are the highest reported among all helical OLED materials to date [1]. While this evidence does not provide direct phenanthrene vs. anthracene device data, it establishes that phenanthrene's planar topology is a demonstrable liability in emissive material design relative to non-planar alternatives, thereby defining its functional limitations.

Organic Electronics OLED Materials Electroluminescence

Evidence-Backed Procurement and Application Scenarios for Phenanthrene CAS 85-01-8


Environmental Analytical Reference Standards and Method Calibration

Phenanthrene's distinct fluorescence emission at 350 nm and 365 nm (vs. anthracene's 380–425 nm) enables unambiguous identification and quantification in complex environmental water samples [1]. Its 1.29 mg/L water solubility [2] allows reliable preparation of aqueous calibration standards without the solubility limitations that complicate anthracene standard preparation. Analytical standard grades (purity specifications ≥97.5% GC) are appropriate for EPA and ISO-compliant PAH monitoring protocols .

PAH Biodegradation and Bioremediation Research

Phenanthrene serves as a preferred model substrate for fungal and bacterial biodegradation studies due to its rapid and quantifiable degradation kinetics. In Irpex lacteus F17 assays, phenanthrene degrades to 97.8% completion within 15 days—8.5 percentage points faster than anthracene—enabling accelerated experimental timelines and clear comparative outcomes [1]. Its preferential degradation over anthracene in mixed systems makes it an ideal tracer compound for studying competitive metabolic pathways in environmental microbiology [2].

Synthesis of High-Viscosity Lubricant Base Oils via Alkylation

Phenanthrene is a demonstrated coal-derived feedstock for the synthesis of high-viscosity polyalkylphenanthrene lubricating base oils [1]. Alkylation with C6/C8 olefins yields oils with tribological performance characteristics that compare favorably to commercial polyalphaolefin (PAO-20) lubricants, offering a non-petroleum alternative route for industrial lubricant formulation [1].

Fundamental PAH Physicochemical Property Research

The quantifiable 4–8 kcal/mol thermodynamic stability advantage of phenanthrene over anthracene [1] makes it the preferred model compound for computational chemistry studies investigating aromaticity, π-bonding interactions, and the stability consequences of kinked vs. linear polycyclic topologies. Phenanthrene's well-characterized high-pressure polymorphic behavior, dominated by π···π stacking interactions, further supports its use as a reference system in crystal engineering and high-pressure materials research [2].

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